(3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid
Description
(3-Boc-amino-piperidin-1-yl)-(1H-indol-2-yl)-acetic acid is a synthetic organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protective group at the 3-amino position, conjugated to an indole-acetic acid moiety. Its molecular formula is C₂₀H₂₇N₃O₄ (CAS: 885275-43-4), and the structure comprises a 6-membered piperidine ring linked to the 2-position of a 1H-indole via an acetic acid bridge . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes.
Properties
IUPAC Name |
2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)21-14-8-6-10-23(12-14)17(18(24)25)16-11-13-7-4-5-9-15(13)22-16/h4-5,7,9,11,14,17,22H,6,8,10,12H2,1-3H3,(H,21,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVZQGGULAQQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-55-1 | |
| Record name | α-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-piperidinyl]-1H-indole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid typically involves multiple steps, starting from commercially available starting materials. One common approach is to first protect the amino group of piperidine with a Boc group using Boc anhydride in the presence of a base such as triethylamine. The protected piperidine is then coupled with an indole derivative through a series of reactions that may include halogenation, nucleophilic substitution, and acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography. The reaction conditions are carefully controlled to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
(3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinoline derivatives.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield quinoline derivatives, while reduction of the acetic acid moiety can produce alcohol derivatives .
Scientific Research Applications
(3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression. The Boc-protected amino group can be deprotected to yield a free amine, which can further interact with biological molecules .
Comparison with Similar Compounds
(a) Azetidine Analogs
- The substitution of indole with thiophene alters electronic properties, which may impact binding affinity in biological targets .
- (3-Boc-amino-azetidin-1-yl)-(1H-indol-2-yl)-acetic acid (CAS: 885276-02-8, C₁₈H₂₃N₃O₄): Retains the indole-acetic acid moiety but uses azetidine instead of piperidine. Smaller ring size may affect steric interactions in medicinal chemistry applications .
(b) Pyrrolidine and Piperazine Derivatives
- (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid (CAS: 885276-15-3, C₁₈H₂₅N₂O₄): Features a 5-membered pyrrolidine ring and a p-tolyl group instead of indole.
- 1-Boc-4-[carboxy-(1H-indol-2-yl)-methyl]-piperazine (CAS: N/A, C₂₁H₂₈N₄O₄): Incorporates a piperazine ring, introducing an additional nitrogen atom. This increases basicity and solubility in aqueous media compared to piperidine analogs .
Indole-Acetic Acid Derivatives with Varied Substituents
Key Observations :
- Methyl and phenyl substituents on the indole ring modulate electronic and steric profiles, influencing receptor binding .
- Esterification of the acetic acid (e.g., ethyl ester) enhances bioavailability but requires hydrolysis for activation .
Functionalized Indole Derivatives with Bioactivity
- Compounds 509 and 510 (isolated from Rubrobacter radiotolerans): Feature hydroxy and methoxypropyl groups on the indole.
- 3-(5'-Bromo-2',5'-dihydroxyphosphoryl)-1H-indol-2-yl)-2-(4-methoxyphenyl)acetic acid (3n/4n) : Bromo and phosphoryl groups introduce steric bulk and polarity, complicating synthesis (isolated as 1:1 diastereomers via chromatography) .
Biological Activity
(3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid is a complex organic compound notable for its diverse biological activities. This compound combines structural features from piperidine and indole, which are known for their significant roles in medicinal chemistry. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group enhances its utility in organic synthesis and biological applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound's unique configuration allows it to interact with various biological targets, influencing cellular processes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known for its ability to bind to biological targets, influencing pathways related to cell signaling, metabolism, and gene expression. Upon deprotection of the Boc group, the free amine can engage in further interactions with biological molecules.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit antibacterial and antifungal properties. For instance, studies have shown that certain piperidine derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| (3-Boc-amino-piperidin-1-YL) | 0.0039 - 0.025 | S. aureus, E. coli |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.002 - 0.01 | Various Gram-positive bacteria |
| 3-(N-Boc-piperidinyl)-indole | 0.01 - 0.05 | C. albicans |
The minimum inhibitory concentration (MIC) values indicate strong antimicrobial potential, particularly against common pathogens.
Antinociceptive Activity
In vivo studies have demonstrated that compounds containing the piperidine moiety exhibit antinociceptive effects through dual receptor interactions. Research has highlighted the role of piperidine derivatives in modulating histamine H3 and sigma-1 receptors, which are implicated in pain pathways.
Case Study: Dual Receptor Ligands
A study explored the efficacy of dual piperidine-based ligands in treating nociceptive and neuropathic pain. The results showed significant antinociceptive activity attributed to the structural features of piperidine facilitating receptor binding.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Boc Protection : Protecting the amino group using Boc anhydride.
- Coupling : Reacting the Boc-protected piperidine with an indole derivative through nucleophilic substitution.
- Deprotection : Removing the Boc group under acidic conditions to yield the active amine form.
Applications in Drug Development
Due to its unique structure and biological activity, this compound serves as a valuable intermediate in pharmaceutical research:
- Synthesis of Bioactive Compounds : It is utilized in creating compounds with potential therapeutic applications.
- Drug Formulation : Its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted drugs.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies proton environments (e.g., indole NH at δ ~11.7 ppm, Boc tert-butyl at δ ~1.4 ppm) .
- 13C NMR confirms carbonyl groups (Boc carbonyl at ~155 ppm, acetic acid at ~170 ppm) .
- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks, particularly for chiral centers in the piperidine ring .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M-H]⁻ ion for C21H26N3O4⁻) with <2 ppm error .
What are common intermediates in its synthesis, and how are they stabilized?
Q. Basic
- Boc-protected piperidine intermediates: Stabilized by inert atmosphere storage (N2/Ar) to prevent deprotection.
- Indole-acetic acid precursors: Light-sensitive; stored in amber vials at –20°C .
- Coupling byproducts (e.g., urea derivatives): Removed via aqueous washes (NaHCO3) during workup .
How can reaction conditions be optimized to improve synthetic yield and purity?
Q. Advanced
- Solvent Screening: Test polar aprotic solvents (DMF, THF) for coupling efficiency. For example, DMF increases solubility of Boc-protected intermediates but may require rigorous drying to avoid hydrolysis .
- Catalyst Optimization: Use Pd(OAc)2/XPhos for Suzuki-Miyaura coupling of indole fragments; ligand ratios (1:1.2 Pd:ligand) enhance turnover .
- Temperature Gradients: Gradual warming (0°C → RT) minimizes side reactions. Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 24 h) .
- In-line Analytics: Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion (~85–90%) .
What strategies identify biological targets of this compound, and how are binding affinities quantified?
Q. Advanced
- Target Fishing: Use SPR (Surface Plasmon Resonance) screens against kinase or GPCR libraries. Indole moieties often interact with tryptophan-binding pockets .
- Isothermal Titration Calorimetry (ITC): Measures binding constants (Kd) for interactions with proteins (e.g., PK11195-like targets in mitochondrial membranes) .
- SAR Studies: Modify the indole C5/C6 positions (e.g., bromo-substitution) or piperidine Boc group to assess activity changes. Data is analyzed via Hill plots to determine EC50 values .
How are conflicting biological activity data resolved across studies?
Q. Advanced
- Reproduibility Checks: Validate assays in triplicate with positive/negative controls (e.g., PK11195 for TSPO binding ).
- Orthogonal Assays: Compare radioligand displacement (e.g., ³H-PK11195) with functional assays (Ca²⁺ flux) to confirm target engagement .
- Meta-Analysis: Pool data from multiple studies using standardized metrics (e.g., pIC50 ± SEM) and assess outliers via Grubbs’ test .
What methodologies design derivatives for structure-activity relationship (SAR) studies?
Q. Advanced
- Fragment Replacement: Substitute Boc with alternative protecting groups (Fmoc, Cbz) to evaluate steric effects .
- Indole Modifications: Introduce electron-withdrawing groups (Br, NO2) at C5/C6 to enhance π-stacking with aromatic residues .
- Piperidine Ring Expansion: Test azepane or morpholine analogs to probe conformational flexibility .
- Computational Docking: Use AutoDock Vina to predict binding poses against targets (e.g., TSPO), prioritizing derivatives with ΔG < –8 kcal/mol .
How is compound stability assessed under physiological conditions?
Q. Advanced
- pH Stability: Incubate in buffers (pH 1–10) for 24 h and quantify degradation via HPLC. Boc groups are labile under acidic conditions (pH <3) .
- Thermal Stability: Accelerated aging at 40°C/75% RH for 4 weeks; monitor by ¹H NMR for decomposition (e.g., Boc deprotection peaks) .
- Plasma Stability: Incubate with human plasma (37°C, 1 h); >90% recovery indicates suitability for in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
